4-(2-Bromo-4-chlorophenyl)piperidine;hydrochloride
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Overview
Description
4-(2-Bromo-4-chlorophenyl)piperidine;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of bromine and chlorine atoms on the phenyl ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-4-chlorophenyl)piperidine;hydrochloride typically involves the reaction of 2-bromo-4-chlorobenzaldehyde with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like hydrochloric acid to facilitate the formation of the piperidine ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow reactions. These methods allow for the efficient and consistent production of the compound, ensuring high yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromo-4-chlorophenyl)piperidine;hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.
Oxidation Reactions: The piperidine ring can be oxidized to form piperidinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone, potassium fluoride in dimethyl sulfoxide.
Oxidation: Potassium permanganate in water, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in ethanol.
Major Products Formed
Substitution: Formation of iodinated or fluorinated derivatives.
Oxidation: Formation of piperidinones.
Reduction: Formation of secondary amines.
Scientific Research Applications
4-(2-Bromo-4-chlorophenyl)piperidine;hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-Bromo-4-chlorophenyl)piperidine;hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways . This modulation can have various effects, including potential therapeutic benefits for neurological conditions .
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorobenzoyl)piperidine: Another piperidine derivative with a similar structure but different functional groups.
2-Amino-4-(1-piperidine)pyridine: A compound with a piperidine ring and additional functional groups, used as a dual inhibitor in cancer research.
Uniqueness
4-(2-Bromo-4-chlorophenyl)piperidine;hydrochloride is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which allows for a wide range of chemical modifications and applications. Its specific structure makes it particularly valuable in the synthesis of complex molecules and the study of biological mechanisms .
Properties
IUPAC Name |
4-(2-bromo-4-chlorophenyl)piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClN.ClH/c12-11-7-9(13)1-2-10(11)8-3-5-14-6-4-8;/h1-2,7-8,14H,3-6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDMFTRFCRTLIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=C(C=C(C=C2)Cl)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrCl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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